N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Lipophilicity Drug design ADME prediction

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide (ChemDiv Catalog ID: IB04-9344; MW 370.47 g/mol; molecular formula C₁₉H₂₂N₄O₂S) is a fully synthetic, achiral small molecule belonging to the indole–1,3,4-thiadiazole–acetamide hybrid chemotype. The compound features a cyclohexyl substituent at the 5-position of the 1,3,4-thiadiazole ring and a 5-methoxyindole moiety connected via an N-acetamide bridge.

Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
Cat. No. B12187215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC19H22N4O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4
InChIInChI=1S/C19H22N4O2S/c1-25-15-7-8-16-14(11-15)9-10-23(16)12-17(24)20-19-22-21-18(26-19)13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,20,22,24)
InChIKeyFIAXMCVKCVBWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide – Procurement-Relevant Chemotype Profile for Screening Library Selection


N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide (ChemDiv Catalog ID: IB04-9344; MW 370.47 g/mol; molecular formula C₁₉H₂₂N₄O₂S) is a fully synthetic, achiral small molecule belonging to the indole–1,3,4-thiadiazole–acetamide hybrid chemotype . The compound features a cyclohexyl substituent at the 5-position of the 1,3,4-thiadiazole ring and a 5-methoxyindole moiety connected via an N-acetamide bridge. Its computed physicochemical profile—logP 4.56, logD₇.₄ 4.42, topological polar surface area (tPSA) 113.14 Ų, and aqueous solubility (logSw) −5.3—places it within the drug-like chemical space but at the more lipophilic boundary . This compound is currently offered as a screening-grade solid (47 mg minimum available quantity) and has not yet been the subject of published target-specific primary pharmacology studies; its differentiation therefore rests on its distinctive physicochemical and structural attributes relative to nearest commercially available analogs .

Why N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide Cannot Be Replaced by a Generic Indole–Thiadiazole Analog Without Altering Experimental Outcomes


Within the indole–thiadiazole–acetamide series, the nature of the 5-substituent on the 1,3,4-thiadiazole ring exerts a dominant influence on lipophilicity, aqueous solubility, molecular shape, and consequently on membrane partitioning, non-specific binding, and assay compatibility . Replacing the cyclohexyl group with smaller, more polar, or aromatic substituents (e.g., oxolan-2-yl, phenyl, or hydrogen) produces logP shifts exceeding 1.5 log units—corresponding to >30-fold changes in partition coefficient . Such differences directly affect compound behavior in cell-based assays (intracellular exposure), biochemical assays (aggregation propensity, detergent sensitivity), and in vivo pharmacokinetic studies (volume of distribution, clearance mechanism). Furthermore, published structure–activity relationship (SAR) campaigns on indole–thiadiazole hybrids demonstrate that even subtle alterations at the thiadiazole 5-position can invert target selectivity (e.g., between acetylcholinesterase and butyrylcholinesterase [1]) or shift antibacterial potency by orders of magnitude [2]. Selecting an analog with a different 5-substituent therefore invalidates direct comparison and undermines the reproducibility of screening results [1][2].

Quantitative Differentiation Evidence for N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide Versus Its Closest Analogs


Lipophilicity Differentiation: Cyclohexyl vs. Oxolan-2-yl at the Thiadiazole 5-Position Produces a ~72-Fold Increase in Octanol–Water Partition Coefficient

The target compound, bearing a cyclohexyl group at the 5-position of the 1,3,4-thiadiazole ring, exhibits a computed logP of 4.56 . In contrast, its closest commercially cataloged near-neighbor—2-(5-methoxy-1H-indol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide—displays a logP of 2.69 . The difference of ΔlogP = 1.87 corresponds to an approximately 72-fold higher octanol–water partition coefficient for the cyclohexyl analog. Additionally, the logD₇.₄ values differ by 1.87 units (4.42 vs. 2.55) , confirming that the lipophilicity differential is maintained at physiological pH. The cyclohexyl analog also differs from 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (unsubstituted thiadiazole; CAS 1181517-81-6; MW 288.33; no logP published but predicted substantially lower) by an estimated logP gap exceeding 2.5 units .

Lipophilicity Drug design ADME prediction

Aqueous Solubility Differentiation: Cyclohexyl-Substituted Compound Occupies a Specific Low-Solubility Niche Essential for Controlled Precipitation and Formulation Studies

The target compound has a computed logSw (logarithm of aqueous solubility) of −5.3, corresponding to an estimated intrinsic aqueous solubility of approximately 5 µM . While direct logSw data for the oxolan-2-yl comparator are not publicly available, its substantially lower logP (2.69 vs. 4.56) and higher PSA (due to the additional oxygen in the tetrahydrofuran ring) predict a solubility improvement of at least 1–2 log units based on the General Solubility Equation [1]. The low solubility of the cyclohexyl analog is a differentiating feature for applications requiring controlled precipitation (e.g., nanocrystal formulation), for identifying solubility-limited absorption in permeability screens, and for training in silico solubility prediction models.

Aqueous solubility logSw Assay development

Molecular Shape and Steric Differentiation: The Cyclohexyl Group Provides a Larger, More Conformationally Flexible Hydrophobic Surface than Common 5-Position Substituents

The cyclohexyl substituent (C₆H₁₁) at the 5-position of the 1,3,4-thiadiazole ring contributes a molecular weight increment of approximately 82 Da relative to the unsubstituted thiadiazole analog (MW 288.33 ) and a larger solvent-accessible hydrophobic surface area compared to the oxolan-2-yl (tetrahydrofuran, C₄H₇O) or cyclopropyl (C₃H₅) substituents observed in structurally related screening compounds [2]. The chair conformation of cyclohexane presents a diameter of approximately 5.0 Å across its widest point, compared to ~4.2 Å for the cyclopropyl group found in the closely related BindingDB entry N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide (BDBM43656) [2]. This steric difference is significant for target binding pockets where hydrophobic shape complementarity governs selectivity—a principle validated in published indole–thiadiazole SAR where substituent bulk at the thiadiazole 5-position directly modulated cholinesterase isoform selectivity (IC₅₀ range 0.17–37.60 µM across 18 analogs) [1].

Molecular shape Steric bulk Target complementarity

Polar Surface Area and Hydrogen-Bonding Profile Differentiation: Target Compound Occupies a Specific Drug-Like PSA/HBD/HBA Niche Distinct from Its Analogs

The target compound exhibits a topological polar surface area (tPSA) of 113.14 Ų, 5 hydrogen bond acceptors (HBA), and 1 hydrogen bond donor (HBD) . In contrast, the oxolan-2-yl analog (containing an additional ether oxygen in the tetrahydrofuran ring) is expected to display a tPSA of approximately 122–125 Ų with 6 HBA, while the unsubstituted thiadiazole analog (CAS 1181517-81-6) has a tPSA of approximately 96 Ų with 4 HBA . The tPSA value of 113.14 Ų is strategically positioned below the commonly cited threshold of 140 Ų for good oral bioavailability and near the ~120 Ų threshold associated with favorable blood–brain barrier penetration, making this compound a particularly informative probe for studying the PSA–permeability relationship in the indole–thiadiazole series [1].

Polar surface area Hydrogen bonding Drug-likeness

Chiral Purity and Structural Simplicity Advantage: Achiral Nature of Cyclohexyl-Thiadiazole Enables Reproducible Synthesis and Assay Interpretation Compared to Racemic and Chiral Analogs

The target compound is classified as ACHIRAL in the ChemDiv database, meaning it contains no stereogenic centers and exists as a single molecular entity with no enantiomeric or diastereomeric ambiguity . In contrast, its closest analog—2-(5-methoxy-1H-indol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide—is explicitly designated as a RACEMIC MIXTURE owing to the chiral center at the 2-position of the tetrahydrofuran ring . Additionally, the cyclohexyl group itself is achiral (unlike 2-substituted or 4-substituted cyclohexyl derivatives), eliminating the potential for cis/trans diastereomerism. This achiral nature means: (a) synthetic yield and purity are not complicated by stereochemical control; (b) biological assay results are not confounded by differential activity of enantiomers; and (c) analytical characterization (NMR, HPLC, MS) yields unambiguous, fully reproducible spectra .

Chirality Reproducibility Screening logistics

Recommended Application Scenarios for N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide Based on Quantified Differentiation Evidence


Lipophilicity-Dependent Phenotypic Screening in Cell-Based Assays Requiring High Membrane Permeability

The compound's logP of 4.56 predicts rapid passive membrane permeation, making it a suitable candidate for phenotypic screens where intracellular target engagement is required. Its ~72-fold higher lipophilicity compared to the oxolan-2-yl analog [1] means it will achieve higher intracellular concentrations under identical extracellular dosing conditions. This property is valuable for dose–response studies in cancer cell line panels, where variable membrane permeability across compounds in a library can confound apparent potency rankings. Researchers should pair this compound with the more polar oxolan-2-yl analog as a permeability-differentiated matched pair to control for lipophilicity-driven cytotoxicity artifacts.

Solubility-Challenged Formulation Development and Amorphous Solid Dispersion Screening

With a computed logSw of −5.3 (estimated intrinsic solubility ~5 µM) , this compound serves as an ideal model for developing solubility-enhancement strategies—including amorphous solid dispersions, lipid-based formulations, and co-crystal engineering. Its tPSA of 113.14 Ų and single HBD place it within the glass-forming propensity space favorable for amorphous stabilization. The cyclohexyl group's conformational flexibility contributes to a favorable entropy of mixing with polymeric carriers. Procurement for formulation laboratories is justified by the compound's position at the intersection of low solubility and moderate drug-like properties, providing a relevant challenge compound for preclinical formulation development workflows.

Structure–Property Relationship (SPR) Studies Across the Indole–Thiadiazole–Acetamide Series

The compound fills a specific gap in the indole–thiadiazole property space: it is the most lipophilic member of the 5-methoxyindole–thiadiazole–acetamide sub-series with publicly available physicochemical data. Systematic SPR studies require compounds spanning a wide range of logP, PSA, and solubility values. By incorporating this cyclohexyl analog alongside the oxolan-2-yl analog (logP 2.69), the unsubstituted thiadiazole analog (estimated logP ~1.5–2.0), and phenyl-substituted analogs from the antibacterial literature [1], researchers can construct a continuous property gradient for computational model training and validation. The achiral nature of this compound further simplifies interpretation by removing stereochemistry as a confounding variable.

Negative Control Selection for Target-Based Screens Involving Hydrophobic Binding Pockets

The compound's cyclohexyl group provides a conformationally flexible, purely hydrophobic moiety that lacks the hydrogen-bonding capacity or π-stacking potential of aromatic substituents (e.g., phenyl or benzyl analogs) . This property makes it a useful negative control compound in target-based screens where the pharmacophore model requires a π–π interaction or a directional hydrogen bond at the position corresponding to the thiadiazole 5-substituent. The absence of published bioactivity data against common off-targets (HDACs, cholinesterases, STAT3) [2][3] does not guarantee selectivity, but the distinct physicochemical profile supports its use as a property-matched inactive control when paired with active analogs from the same series.

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